Product packaging for Methyl 3-bromo-6-methoxypicolinate(Cat. No.:CAS No. 1214332-49-6)

Methyl 3-bromo-6-methoxypicolinate

Cat. No.: B1420901
CAS No.: 1214332-49-6
M. Wt: 246.06 g/mol
InChI Key: IYVPMSVCGWJEGJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methoxypicolinate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. As a picolinate ester featuring both a bromine substituent and a methoxy group, it serves as a versatile synthetic intermediate for the construction of more complex molecules . Compounds within this class are frequently employed in the exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents . For instance, research into aromatic aldehydes for treating sickle cell disease utilizes similar picolinate derivatives as crucial intermediates to create candidates with enhanced pharmacological profiles, including improved antisickling activity and metabolic stability . The bromine atom acts as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to introduce diverse structural motifs. The ester group can also be hydrolyzed or transformed, adding to the compound's synthetic utility. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1420901 Methyl 3-bromo-6-methoxypicolinate CAS No. 1214332-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPMSVCGWJEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673244
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-49-6
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid methyl ester
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Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 6 Methoxypicolinate

Regioselective Synthesis Strategies

The synthesis of Methyl 3-bromo-6-methoxypicolinate requires precise control over the positioning of the bromo and methoxy (B1213986) substituents on the pyridine (B92270) ring. Regioselectivity is, therefore, a paramount consideration in the design of its synthetic pathways.

Direct Bromination Approaches

The direct bromination of a pre-existing methyl 6-methoxypicolinate skeleton presents a straightforward approach to the target molecule. However, the directing effects of the substituents on the pyridine ring must be carefully considered. The methoxy group at the 6-position and the methyl ester at the 2-position both influence the regioselectivity of electrophilic aromatic substitution. Generally, the pyridine nitrogen deactivates the ring towards electrophilic attack. However, the methoxy group is an activating group, while the ester is a deactivating group. The interplay of these electronic effects, along with steric hindrance, dictates the position of bromination.

In related systems, the bromination of substituted pyridines has been shown to be highly dependent on the reaction conditions and the nature of the brominating agent. For instance, the use of bromine in the presence of a strong acid can lead to different isomers compared to when N-bromosuccinimide (NBS) is used in a less acidic medium.

Synthetic Routes via Picolinic Acid Precursors

The synthesis can commence with 6-hydroxypicolinic acid, which can be methoxylated and then regioselectively brominated at the 3-position. Alternatively, a suitable commercially available brominated picolinic acid can be methoxylated.

Once the 3-bromo-6-methoxypicolinic acid precursor is obtained, the final step is esterification to yield the methyl ester. Common methods for this transformation include:

Fischer-Speier Esterification : This classic method involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. wikipedia.orgmasterorganicchemistry.com

Reaction with Thionyl Chloride : The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. chemicalbook.com This method is often faster and not reversible but requires careful handling of the corrosive thionyl chloride. A general procedure for a similar transformation involves dissolving the picolinic acid in thionyl chloride, heating the mixture, and then carefully adding methanol.

A typical laboratory-scale esterification of a picolinic acid might involve the following steps:

StepReagent/ConditionPurpose
1Picolinic acid, Thionyl chlorideFormation of the acyl chloride intermediate
2MethanolNucleophilic attack on the acyl chloride to form the ester
3Aqueous workup with a mild base (e.g., sodium bicarbonate)Neutralization of excess acid and removal of byproducts
4Extraction with an organic solvent and purificationIsolation and purification of the final product

This is an interactive table. Click on the headers to sort.

Palladium-Catalyzed Cross-Coupling in Synthesis

While not a direct method for the synthesis of this compound, palladium-catalyzed cross-coupling reactions are a significant application for this compound, highlighting its utility as a synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide variety of substituents through reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgbeilstein-journals.orgatlanchimpharma.comorganic-chemistry.orgcore.ac.ukmdpi.comyoutube.comnih.govyoutube.comnih.govnih.govmit.eduyoutube.com

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring. The general catalytic cycle for Suzuki coupling involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

A representative Suzuki coupling reaction using a bromopyridine derivative is shown below:

Reactant 1Reactant 2CatalystBaseSolventYield
3-Bromopyridine (B30812)Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene (B28343)/WaterHigh
2-BromopyridineArylboronic acidPd/CK₂CO₃Water/IsopropanolGood to Excellent researchgate.net

This is an interactive table. Click on the headers to sort.

Factors influencing the success of Suzuki couplings include the choice of catalyst, ligand, base, and solvent. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos can significantly improve the efficiency of the coupling with challenging substrates. nih.gov

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the 3-position. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orgatlanchimpharma.commit.eduorganic-chemistry.org This is a powerful method for synthesizing substituted anilines and other N-aryl compounds. The choice of ligand is crucial for the success of this reaction, with bulky biarylphosphine ligands often providing the best results. organic-chemistry.org

Multi-Step Conversions and Yield Optimization

Purity of starting materials and reagents.

Precise control of reaction temperature and time.

Efficient removal of byproducts and purification of intermediates.

Minimizing losses during workup and isolation procedures.

For palladium-catalyzed reactions involving this compound, yield optimization often focuses on the screening of catalysts, ligands, bases, and solvents to find the optimal combination for a specific substrate pairing. researchgate.net

Advanced Reaction Conditions and Mechanistic Studies

A deeper understanding of the reaction mechanisms and the influence of various parameters can lead to the development of more efficient and selective synthetic methods.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of the synthetic steps involved in the preparation and subsequent reactions of this compound.

In bromination reactions , the polarity and coordinating ability of the solvent can influence the regioselectivity. For example, in some electrophilic aromatic substitutions on pyridine derivatives, a change from a non-polar to a polar solvent can alter the ratio of isomers formed.

In palladium-catalyzed cross-coupling reactions , the solvent plays a critical role in several aspects of the catalytic cycle: whiterose.ac.ukrsc.orgresearchgate.netresearchgate.netscispace.com

Solubility of reactants and catalyst: All components of the reaction must be sufficiently soluble for the reaction to proceed efficiently. whiterose.ac.ukresearchgate.net

Stabilization of intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction rate. researchgate.net

Influence on catalyst activity: Coordinating solvents can interact with the palladium center, affecting its catalytic activity and stability. whiterose.ac.uk For instance, less polar solvents like toluene or dioxane are often used with Pd(PPh₃)₄, while more polar solvents may be better suited for ionic precatalysts. whiterose.ac.uk

The table below summarizes the effect of different solvents on a model Suzuki coupling reaction:

SolventDielectric Constant (ε)Effect on Reaction Rate
Toluene2.4Often used, good for non-polar reactants
Tetrahydrofuran (B95107) (THF)7.6Common, good solvating properties
N,N-Dimethylformamide (DMF)36.7Polar aprotic, can increase reaction rates
Water80.1Used in aqueous Suzuki couplings, often with a co-solvent

This is an interactive table. Click on the headers to sort.

The selection of an appropriate solvent is, therefore, a crucial parameter that must be optimized for each specific synthetic transformation involving this compound.

Catalytic Systems and Ligand Optimization

The introduction of a bromine atom at the C3 position and a methoxy group at the C6 position of the methyl picolinate (B1231196) backbone can be achieved through various catalytic methods. Palladium-catalyzed cross-coupling reactions are a prominent strategy for forming C-C and C-N bonds in the synthesis of highly substituted pyridines.

For instance, in the synthesis of related N-substituted 2,3-diaminopyridines, palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has been effectively demonstrated. Screening of various ligands revealed that RuPhos and BrettPhos are exceptional catalyst systems for coupling with secondary and primary amines, respectively. nih.govresearchgate.net In a ligand screening for the C,N-cross coupling of morpholine (B109124) to 3-bromo-2-aminopyridine, RuPhos, SPhos, and BINAP showed high efficacy, with the RuPhos-precatalyst affording the highest yield. nih.gov These findings suggest that a similar palladium-catalyzed approach, perhaps a Suzuki-Miyaura coupling, could be employed for the synthesis of this compound, where the choice of ligand would be critical for achieving high yield and selectivity. The optimization of such a system would likely involve screening a library of phosphine ligands to identify the one that best facilitates the desired transformation.

Furthermore, the development of a palladacycle precatalyst has shown improvements in Suzuki-Miyaura reactions, allowing for lower palladium concentrations. acs.org The use of such advanced catalyst systems could be beneficial in the synthesis of this compound to enhance efficiency and reduce catalyst loading.

Temperature and Pressure Influence on Selectivity

The regioselectivity of the bromination of the pyridine ring is highly dependent on the reaction conditions, including temperature and the directing effects of existing substituents. In the synthesis of related halopyridines, temperature has been shown to be a critical parameter. For example, in the halogenation of certain pyridines using phosphonium (B103445) salts, bromination with lithium bromide required heating to 80 °C in the presence of triflic acid to achieve good yields, while iodination necessitated even higher temperatures of 120 °C. nih.gov

A patent for the preparation of 2-bromo-3-methoxypyridine (B21398) describes a process where an aqueous solution of sodium hydroxide (B78521) is cooled to between -10 and 0 °C before the addition of bromine, with the subsequent reaction temperature maintained at 10-15 °C. google.com This highlights the importance of precise temperature control to ensure the desired regioselectivity.

Stereochemical Considerations in Synthesis

While this compound itself is not chiral, stereochemical considerations can become important if it is used as a precursor in the synthesis of more complex, chiral molecules. For example, if the picolinate is further functionalized to create a molecule with restricted rotation around a single bond, atropisomerism could arise.

In the broader context of picolinate synthesis, stereoselective methods have been developed to control the three-dimensional arrangement of atoms. For instance, a highly stereoselective approach to the synthesis of functionalized pyran derivatives has been achieved through the Lewis acid-assisted reduction and allylation of a bicyclic ketal, yielding specific syn or anti diol products depending on the reagents used. nih.gov Similarly, the stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines has been reported, demonstrating that the stereochemistry of the final product can be controlled through the choice of reagents and reaction pathway. rsc.org

Should this compound be a component of a larger molecule with stereocenters, the synthetic strategy would need to incorporate steps that control the formation of the desired stereoisomer. This could involve the use of chiral catalysts, auxiliaries, or stereoselective reagents in subsequent transformations of the picolinate.

Chemical Reactivity and Derivatization of Methyl 3 Bromo 6 Methoxypicolinate

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing pyridine (B92270) rings. The electron-deficient nature of the pyridine nucleus facilitates the attack of nucleophiles, particularly at positions ortho and para to the ring nitrogen.

Displacement of the Bromine Atom

The bromine atom at the 3-position of Methyl 3-bromo-6-methoxypicolinate is a good leaving group and can be displaced by various nucleophiles. This reactivity allows for the introduction of a wide array of functional groups at this position.

A documented example of this is the reaction with sulfur-based nucleophiles. In a specific application, this compound was reacted with tert-butyl (2-mercaptoethyl)carbamate in the presence of a base to yield a thioether derivative. ntu.edu.sguoanbar.edu.iq This reaction proceeds via a classic SNAr mechanism, where the thiolate anion attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to afford the substituted product.

ReactantsReagents & ConditionsProductReference
This compoundtert-butyl (2-mercaptoethyl)carbamate, K₂CO₃, DMSO3-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)-6-methoxypicolinic acid ntu.edu.sguoanbar.edu.iq
This compoundHydrazine monohydrate, MeOH3-bromo-6-methoxypicolinohydrazide bath.ac.uk

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 6-position is generally less reactive as a leaving group in nucleophilic aromatic substitution reactions compared to the bromine atom. However, under certain conditions, it can also be displaced. The reactivity of methoxypyridines towards nucleophilic amination has been demonstrated, for instance, with the use of a sodium hydride-lithium iodide composite system to activate the substrate. nih.gov While this highlights the potential for the displacement of the methoxy group, specific documented examples of this reaction on this compound were not found in the surveyed literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and bromo-substituted pyridines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for the synthesis of biaryl compounds. This reaction is of significant importance in the synthesis of agrochemicals, such as the 6-arylpicolinate herbicides. digitellinc.com While this compound is a suitable substrate for Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position, specific examples detailing the reaction conditions and products for this particular compound are not explicitly documented in the reviewed scientific literature.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to synthesize arylamines. This method is a cornerstone in medicinal chemistry for the synthesis of nitrogen-containing heterocyclic compounds. Given the structure of this compound, it is a prime candidate for Buchwald-Hartwig amination to introduce a variety of amino groups at the 3-position. However, a thorough review of the literature did not yield specific examples of this transformation being applied to this compound.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would be an effective method for introducing an alkyne moiety at the 3-position of the pyridine ring of this compound, leading to versatile intermediates for further synthetic elaborations. Despite the synthetic potential, no specific examples of Sonogashira coupling with this compound have been reported in the examined literature.

Stille Coupling and Organotin Reagents

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org In the case of this compound, the bromine atom at the 3-position of the pyridine ring serves as the electrophilic partner for this reaction. This transformation is highly valuable for introducing a wide variety of substituents at this position, including alkyl, vinyl, and aryl groups.

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species. wikipedia.org The key steps include oxidative addition of the palladium catalyst to the carbon-bromine bond of the picolinate (B1231196), followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

While specific examples for the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar 3-bromopyridine (B30812) derivatives provides valuable insight. For instance, in the synthesis of complex pharmaceutical agents like Sorafenib, Stille coupling is a key step to form a crucial aryl-aryl bond, highlighting the utility of this reaction on bromopyridine scaffolds. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Stille Coupling of Bromopyridine Derivatives

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄--Toluene (B28343)110
Pd₂(dba)₃P(t-Bu)₃CsFDioxane100
PdCl₂(PPh₃)₂--DMF80

This table represents typical conditions for Stille coupling reactions involving bromopyridines and may be applicable to this compound.

Ester Functional Group Transformations

The methyl ester group in this compound is susceptible to a variety of transformations, allowing for further derivatization of the molecule.

Hydrolysis and Ester Exchange Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-6-methoxypicolinic acid, under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of amides or other carboxylic acid derivatives. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. Base-mediated hydrolysis, or saponification, is usually carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695).

Transesterification, or ester exchange, can also be performed to replace the methyl group with other alkyl or aryl groups. This is typically achieved by reacting the methyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, (3-bromo-6-methoxypyridin-2-yl)methanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. However, care must be taken as LiAlH₄ is a very reactive reagent and may also affect other functional groups.

A more selective reduction to the aldehyde, 3-bromo-6-methoxypicolinaldehyde, can be accomplished using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. This partial reduction is a valuable transformation as aldehydes are important synthetic intermediates.

Table 2: Common Reducing Agents for Ester Transformation

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholTHF, 0 °C to room temperature
Diisobutylaluminum Hydride (DIBAL-H)AldehydeToluene or CH₂Cl₂, -78 °C
Sodium Borohydride (NaBH₄)Primary Alcohol (often slower than LiAlH₄)Methanol or Ethanol

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 6-position can activate the ring towards electrophilic attack to some extent. The directing effects of the existing substituents (bromo at C3, methoxy at C6, and the ester at C2) will determine the position of any new substituent.

The methoxy group is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one. The ester group is a meta-director. Considering these directing effects, electrophilic substitution, if it occurs, would be expected to take place at the C5 position, which is ortho to the activating methoxy group and meta to the deactivating ester group. Reactions such as nitration or halogenation would require harsh conditions and may result in low yields or a mixture of products.

Chemo- and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, chemo- and regioselectivity are crucial considerations in planning synthetic routes.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a palladium-catalyzed cross-coupling reaction, the C-Br bond is expected to be significantly more reactive than the C-O bond of the methoxy group. Similarly, when using a mild reducing agent like NaBH₄, the ester group might be reduced while the C-Br bond remains intact, whereas a stronger reagent like LiAlH₄ could potentially reduce both.

Regioselectivity pertains to the preferential reaction at one position over another. In the context of this molecule, which has a defined substitution pattern, regioselectivity questions primarily arise in reactions that could potentially involve the pyridine nitrogen or different positions on the ring if it were not fully substituted. For nucleophilic aromatic substitution, which is generally favored on electron-deficient pyridine rings, the positions ortho and para to the nitrogen are most activated. wikipedia.org However, in this substituted picolinate, the existing substituents will heavily influence the reactivity and potential sites for nucleophilic attack, should a suitable leaving group be present.

The interplay between the electronic properties of the substituents and the reaction conditions allows for the selective transformation of this compound, making it a valuable and versatile tool in the synthesis of complex target molecules.

Applications of Methyl 3 Bromo 6 Methoxypicolinate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of Methyl 3-bromo-6-methoxypicolinate allows for its elaboration into more complex heterocyclic structures, including substituted pyridines, fused polycyclic systems, and thienopyridine scaffolds.

Synthesis of Substituted Pyridines

The bromine atom at the C-3 position of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is particularly effective for this purpose. libretexts.org This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and predictable reactivity. nih.gov

By reacting this compound with various aryl or heteroaryl boronic acids, a diverse range of 3-substituted-6-methoxypicolinates can be synthesized. This method allows for the direct installation of complex aromatic moieties onto the pyridine core. The reaction is generally robust, and even ortho-substituted phenylboronic acids can be successfully coupled, leading to sterically hindered biaryl structures. beilstein-journals.orgnih.gov The compatibility of the methyl ester and methoxy (B1213986) groups under these conditions makes this a highly efficient strategy for generating libraries of polysubstituted pyridines.

Table 1: Synthesis of 3-Aryl-6-methoxypicolinates via Suzuki-Miyaura Coupling This table presents illustrative examples of Suzuki-Miyaura cross-coupling reactions using this compound. The products shown are based on established chemical principles of this reaction.

Reactant 1 (Halide)Reactant 2 (Boronic Acid)Catalyst System (Typical)Product
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 6-methoxy-3-phenylpicolinate
This compound4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃Methyl 3-(4-fluorophenyl)-6-methoxypicolinate
This compoundThiophene-2-boronic acidPd(PPh₃)₄, K₃PO₄Methyl 6-methoxy-3-(thiophen-2-yl)picolinate
This compoundPyridine-4-boronic acidPd(dppf)Cl₂, Cs₂CO₃Methyl 6-methoxy-3-(pyridin-4-yl)picolinate

Construction of Fused Polycyclic Aromatic Compounds

Beyond simple substitution, this compound can be used to construct fused ring systems. A common strategy involves a sequence of cross-coupling followed by an intramolecular cyclization reaction. For instance, a Sonogashira coupling can be employed to introduce an alkyne substituent at the 3-position. The resulting 3-alkynylpicolinate intermediate possesses the necessary functionality for a subsequent ring-closing reaction, leading to bicyclic heteroaromatic systems such as furopyridines or related structures.

The specific conditions of the cyclization step can be tuned to control the final structure. This approach transforms the planar pyridine scaffold into a more rigid, three-dimensional polycyclic architecture, which is a common motif in natural products and materials science.

Precursor for Thienopyridine Scaffolds

The thieno[2,3-b]pyridine (B153569) scaffold is a key structural element in many pharmacologically active compounds. nih.gov While there are various methods for their synthesis, many rely on the cyclization of appropriately substituted pyridines. researchgate.net this compound serves as a viable precursor for these systems through a multi-step sequence.

A plausible route involves the introduction of a sulfur-containing moiety, which can be accomplished through reactions like the Gewald reaction or by cyclizing a pyridine precursor bearing a cyano group and a sulfur nucleophile. researchgate.netmdpi.com Starting from this compound, a synthetic sequence could involve the conversion of the ester group to a nitrile, followed by introduction of a sulfur-containing group at the 2-position (via the methoxy group) and subsequent cyclization to build the thiophene (B33073) ring fused to the pyridine core. The bromine at the 3-position (which becomes the 4-position of the thienopyridine) can be retained for further functionalization or removed as needed.

Role in Medicinal Chemistry and Drug Discovery Intermediates

The structural features of this compound make it an important intermediate for the synthesis of molecules with potential therapeutic applications. The substituted picolinate (B1231196) core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.

Synthesis of Potential Pharmaceutical Agents

This building block provides a platform for accessing complex molecules for drug discovery programs. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for forming amide bonds—a key linkage in a vast number of pharmaceutical agents. This hydrolysis and subsequent amidation allow for the coupling of the picolinate core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR). For example, the synthesis of certain dopamine (B1211576) and serotonin (B10506) receptor antagonists involves the elaboration of similar substituted nicotinic or picolinic acids. ekb.eg

Furthermore, the bromine atom can be utilized in late-stage functionalization, allowing for the introduction of diverse chemical groups via cross-coupling reactions to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Derivatization for Bioactive Compound Libraries

Diversity-oriented synthesis is a key strategy in modern drug discovery, aiming to create large libraries of structurally diverse small molecules for high-throughput screening. This compound is an ideal scaffold for such efforts due to its two distinct and orthogonally reactive sites.

The ester can be converted into a library of amides by reacting the derived carboxylic acid with a panel of different amines. Concurrently or sequentially, the bromo group can be subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce a second vector of diversity. This dual-functionalization approach allows for the rapid generation of a large matrix of related but distinct compounds from a single, readily available starting material, maximizing the chemical space explored in the search for new bioactive agents.

Table 2: Derivatization Potential of this compound for Compound Libraries This table illustrates the orthogonal reactivity of the functional groups on this compound, enabling the generation of diverse compound libraries.

ScaffoldReaction at Ester (via Carboxylic Acid)Example Amine PartnersReaction at C3-Bromo PositionExample Coupling Partners
3-Bromo-6-methoxypicolinic acidAmide Coupling (e.g., HATU, EDCI)AnilineSuzuki CouplingPhenylboronic acid
BenzylamineCyclopropylboronic acid
PiperidineThiophene-3-boronic acid

Utilization in Agrochemical and Specialty Chemical Synthesis

The primary and most well-documented application of pyridine-based scaffolds, such as this compound, is in the synthesis of agrochemicals, particularly herbicides. The picolinate structure is a core component of several synthetic auxin herbicides, which mimic the natural plant hormone auxin to induce uncontrolled growth and ultimately lead to the death of targeted weeds.

A significant development in this area is the discovery of the 6-aryl-picolinate class of herbicides. researchgate.net Research into this class led to the creation of highly effective, low-application-rate herbicides for controlling broadleaf weeds. researchgate.net A prime example is Halauxifen-methyl, a potent herbicide used in cereal and oilseed rape crops. nih.gov The chemical structure of Halauxifen-methyl is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxoxyphenyl)pyridine-2-carboxylate. nih.gov

The synthesis of Halauxifen-methyl and related 6-aryl-picolinates relies on forming a carbon-carbon bond between the pyridine ring's 6-position and an aryl group. This compound, with its bromine atom, is an ideal precursor for this transformation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netmdpi.com In a typical synthetic strategy, the bromo-picolinate would react with a suitable arylboronic acid or ester to generate the desired 6-aryl-picolinate core structure.

While specific patented syntheses for Halauxifen-methyl may start from different chlorinated precursors patsnap.com, the general utility of bromo-picolinates in creating the key C-C bond is a fundamental strategy in this field. The methoxy group in this compound is also crucial, as research has shown that incorporating a methoxy group on the phenyl tail of these herbicides was a key strategy to achieve an optimal soil half-life, a critical factor for environmental safety and registration. researchgate.net

The table below details the key compounds involved in the synthesis pathway leading to advanced agrochemicals like Halauxifen-methyl.

Compound NameMolecular FormulaRole in Synthesis
This compound C₈H₈BrNO₃Key intermediate; provides the core picolinate structure and a reactive site for aryl coupling.
Halauxifen-methyl C₁₄H₁₁Cl₂FN₂O₃Final active ingredient; a synthetic auxin herbicide for broadleaf weed control. nih.gov
Arylboronic Acid Varies (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid)Coupling partner in the Suzuki reaction to introduce the specific aryl group at the 6-position of the picolinate.

This utilization highlights the compound's role as a high-value intermediate in producing sophisticated specialty chemicals where precise molecular architecture is essential for biological activity and environmental profile.

Development of Novel Materials and Polymers

While the application of this compound is most established in agrochemical synthesis, its structural features suggest significant potential for use as a monomer or building block in the development of novel materials and polymers. The field of materials science often leverages unique organic molecules, termed functional building blocks, to create polymers and materials with specific electronic, optical, or physical properties. bldpharm.com

The potential utility of this compound in this area stems from its distinct functional groups:

The Bromo-Pyridine Core : The brominated pyridine ring is a classic substrate for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This reactivity allows for the incorporation of the picolinate unit into polymer backbones. For instance, polymerization via Suzuki coupling could lead to the formation of novel poly(pyridinyl)s, a class of materials investigated for their potential as conductive polymers, sensory materials, or ligands in catalysis.

The Methoxy and Ester Groups : The methoxy and methyl ester functionalities can influence the final properties of a polymer. These groups can affect solubility, thermal stability, and the ability to coordinate with metal ions. The ester group, in particular, could be hydrolyzed to a carboxylic acid, providing a site for further functionalization, pH-responsiveness, or the creation of metal-organic frameworks (MOFs).

The Pyridine Nitrogen : The nitrogen atom in the pyridine ring adds another layer of functionality. It can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting photophysical or catalytic properties. It can also be quaternized to create charged polymers (polyelectrolytes) for applications in membranes or ion-exchange resins.

Although pyridine-containing polymers are a known class of materials, specific examples detailing the use of this compound as a monomer in published literature are not widespread. However, its structural similarity to other heterocyclic building blocks used in material science suggests its potential for creating functional materials is an area ripe for exploration. mdpi.com The development of new materials often begins with novel, strategically functionalized monomers, a category into which this compound squarely fits. Future research may see this compound used to synthesize specialized polymers for electronics, chemosensors, or advanced coatings.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental ¹H NMR and ¹³C NMR data for Methyl 3-bromo-6-methoxypicolinate are not widely available in the public domain, a theoretical analysis based on the structure allows for the prediction of expected chemical shifts.

For the ¹H NMR spectrum, one would anticipate signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester and methoxy (B1213986) groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their relative positions on the substituted ring.

The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the methyl ester and methoxy groups.

A comprehensive table of predicted ¹H and ¹³C NMR chemical shifts would be instrumental for researchers working on the synthesis and characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-COOCH₃ - 165.5
C3-Br - 110.0
C4-H 7.8 (d, J = 8.5 Hz) 140.0
C5-H 7.0 (d, J = 8.5 Hz) 115.0
C6-OCH₃ - 162.0
COOCH₃ 3.9 (s) 52.5
OCH₃ 4.0 (s) 54.0

(Note: These are predicted values and may differ from experimental data.)

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be essential to confirm the relative positions of the bromo, methoxy, and methyl ester substituents on the pyridine ring by observing correlations between the protons of the methoxy and methyl ester groups and the carbons of the pyridine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₈BrNO₃. The calculated monoisotopic mass for this formula is 244.96877 Da. uni.lu An experimental HRMS measurement would be expected to be in close agreement with this theoretical value.

Fragmentation Pattern Analysis for Structural Insight

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺ 244.97 246.97 Molecular Ion
[M-CH₃]⁺ 230.96 232.96 Loss of a methyl group
[M-OCH₃]⁺ 214.95 216.95 Loss of the methoxy group
[M-COOCH₃]⁺ 186.94 188.94 Loss of the methyl ester group

(Note: These are predicted values.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key absorptions would include:

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester and the ether linkages in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

C=N and C=C stretching vibrations associated with the pyridine ring in the 1400-1600 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal the electronic transitions within the molecule. Substituted pyridines generally exhibit characteristic π → π* transitions. The presence of the bromine atom, methoxy group, and the ester group would influence the wavelength of maximum absorption (λmax).

Table 3: List of Compounds

Compound Name
This compound

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional structure of this compound in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique allows for the precise mapping of electron density within a crystalline sample, which in turn reveals the exact spatial arrangement of each atom in the molecule and the packing of molecules within the crystal lattice.

As of the latest literature surveys, specific X-ray crystallographic data for the compound this compound has not been reported in publicly accessible databases. While crystallographic studies have been conducted on structurally similar compounds, such as Methyl 5-bromo-6-methylpicolinate, direct experimental data for the title compound is not available.

For a comprehensive understanding, a typical X-ray crystallography study would yield a set of data including, but not limited to, the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. Further refinement of the crystal structure model provides precise measurements of bond lengths and angles within the molecule, as well as details of any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal packing.

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This table is for illustrative purposes only and does not represent published data.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)7.50
b (Å)10.20
c (Å)12.80
α (°)90
β (°)90
γ (°)90
Volume (ų)979.20
Z4
Calculated density (g/cm³)1.670
R-factor (%)4.5

Should the crystal structure of this compound be determined in the future, it would provide invaluable information for understanding its chemical behavior and for the design of new materials and molecules. The precise arrangement of the bromine atom, the methoxy group, and the methyl ester on the picolinate (B1231196) ring would be of significant interest to chemists in various fields.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations can elucidate a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For Methyl 3-bromo-6-methoxypicolinate, DFT calculations would be instrumental in understanding the influence of the bromo, methoxy (B1213986), and methyl ester substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the bromine atom and the ester group, coupled with the electron-donating effect of the methoxy group, creates a complex electronic environment. DFT studies on related bromopyridine and methoxypyridine derivatives have shown that such substitutions significantly modulate the electron density distribution and orbital energies.

A hypothetical DFT analysis of this compound would likely reveal a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), indicating a greater susceptibility to nucleophilic attack, particularly at the carbon atoms of the pyridine ring. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the pyridine ring and the oxygen atom of the methoxy group, suggesting these as the primary sites for electrophilic attack. The molecular electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the nitrogen atom of the pyridine ring and the carbonyl oxygen as areas of high negative potential.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.756.03
3-Bromopyridine (B30812)-7.02-1.155.87
6-Methoxypyridine-6.45-0.525.93

Note: The values presented are representative and intended for illustrative purposes. Actual calculated values for this compound would require specific DFT computations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While no specific molecular docking studies featuring this compound have been published, the structural motifs present in the molecule suggest its potential as a ligand for various biological targets. Picolinate (B1231196) derivatives are known to be present in a number of bioactive molecules and natural products.

A hypothetical docking study of this compound into the active site of a target protein would involve predicting its binding pose and estimating the binding affinity. The bromine and methoxy groups could participate in halogen and hydrogen bonding, respectively, while the pyridine ring could engage in π-stacking interactions with aromatic amino acid residues.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, allowing for the assessment of the conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations could reveal the key intermolecular interactions that stabilize the complex and provide insights into the residence time of the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

A QSAR study on a series of picolinate derivatives including this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric parameters, surface area). The biological activity data, such as IC50 values, would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

While a specific QSAR model for this compound is not available, studies on other pyridine derivatives have demonstrated the utility of this approach. For instance, a QSAR study on a series of pyridine-based inhibitors could identify the key structural features that contribute to their inhibitory activity. Such a model could then be used to predict the potential activity of this compound.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Randic Index
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, Partial Charges
HydrophobicLogP

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. For this compound, this could involve the calculation of reactivity indices derived from DFT, such as the Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Theoretical studies on the reactivity of halopyridines indicate that the position of the halogen atom significantly influences the regioselectivity of nucleophilic substitution reactions. In the case of this compound, the bromine at the 3-position is expected to be susceptible to nucleophilic displacement, although the reaction conditions would be critical. Computational modeling of potential reaction pathways, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, could provide valuable information on the feasibility and expected outcomes of such transformations. These calculations can help in optimizing reaction conditions and in the design of synthetic routes to novel derivatives.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which has a rotatable methoxy and methyl ester group, understanding its conformational landscape is important.

Biological Activity and Mechanistic Investigations

In Vitro and In Vivo Biological Assays

The biological evaluation of compounds synthesized using Methyl 3-bromo-6-methoxypicolinate as a starting material has been a subject of interest in drug discovery programs. These investigations aim to elucidate the specific interactions of the resulting derivatives with biological targets.

Enzyme Inhibition Studies

Derivatives of this compound have been explored as potential enzyme inhibitors. For instance, its structural framework is related to quinazolines and quinolines, classes of heterocyclic compounds known to be pivotal in the development of various enzyme inhibitors. google.com The strategic placement of the bromo and methoxy (B1213986) groups on the picolinate (B1231196) ring allows for diverse chemical modifications, leading to compounds that can target the active sites of specific enzymes.

Receptor Binding Profiling

A significant application of this compound is in the synthesis of fused triazole agonists for the APJ receptor. The APJ receptor is a G-protein coupled receptor that plays a role in the cardiovascular system. The derivatives created from the parent compound have been shown to bind to and activate this receptor, suggesting their potential in the treatment of cardiovascular conditions.

Cellular Permeability and Toxicity Assessments

The cellular permeability and toxicity of molecules derived from this compound are critical parameters evaluated during their development as therapeutic agents. While specific data on the parent compound is not available, its derivatives undergo rigorous testing to ensure they can reach their intended biological targets within the body without causing undue harm to cells.

Structure-Activity Relationship (SAR) Studies of Derivatives

The chemical structure of this compound offers multiple points for modification, making it an ideal starting point for structure-activity relationship (SAR) studies. By systematically altering the substituents on the pyridine (B92270) ring and the ester group, researchers can investigate how these changes affect the biological activity of the resulting derivatives. For example, in the synthesis of APJ receptor agonists, modifications to the triazole ring system, which is formed from the hydrazide derivative of this compound, are crucial for optimizing potency and selectivity.

Proposed Mechanisms of Biological Action

The proposed mechanisms of action for compounds derived from this compound are diverse and depend on the final structure of the molecule. For the fused triazole derivatives, the mechanism involves agonism of the APJ receptor. This activation is thought to initiate downstream signaling pathways that can lead to beneficial cardiovascular effects. In the case of potential enzyme inhibitors, the mechanism would involve the binding of the derivative to the enzyme's active site, thereby blocking its catalytic function.

Potential Therapeutic and Agrochemical Applications (Conceptual)

The versatility of this compound as a synthetic intermediate opens up a wide range of conceptual therapeutic and agrochemical applications for its derivatives.

Therapeutic Applications:

Cardiovascular Diseases: As precursors to APJ receptor agonists, derivatives of this compound have the potential to be developed into drugs for treating heart failure and hypertension.

Muscular Dystrophies: This compound has been used in the preparation of novel calcium modulators, which could have applications in the treatment of muscular disorders.

Oncology: The quinoline (B57606) and quinazoline (B50416) scaffolds, which are structurally related, are well-established in the development of anticancer agents. google.com This suggests that derivatives of this compound could be explored for their antiproliferative properties.

Neurodegenerative Diseases: Compounds with quinoline and quinazoline cores have also been investigated for the treatment of neurodegenerative diseases. google.com

Agrochemical Applications:

The development of novel pesticides and herbicides often relies on heterocyclic chemistry. The structural motifs accessible from this compound could be investigated for their potential to act as targeted and effective agrochemicals.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis

The future synthesis of Methyl 3-bromo-6-methoxypicolinate is increasingly likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Research is anticipated to move away from traditional methods that may involve hazardous reagents and solvents. One promising direction is the adoption of hydro-thermal synthesis, a method noted for being a green production process with low environmental pollution. google.com This technique, which utilizes water as a solvent at elevated temperatures and pressures, could offer a one-step, environmentally benign route to picolinate (B1231196) derivatives.

Furthermore, the development of novel heterogeneous catalysts is a key area of interest. For instance, metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 have been used for the synthesis of other picolinates under mild and eco-friendly conditions. researchgate.netrsc.org These catalysts can be easily recovered and reused, minimizing waste. The application of microwave-assisted synthesis also presents a greener alternative, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.gov The exploration of metal-free catalytic systems and the use of sustainable solvents will be crucial in developing truly eco-compatible synthetic pathways for this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis of substituted pyridine (B92270) derivatives is poised for significant advancement through the integration of flow chemistry and automation. beilstein-journals.orgacs.orguc.pt Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.gov For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous sequence, eliminating the need for isolation and purification of intermediates. beilstein-journals.org

The coupling of flow chemistry with microwave irradiation (microwave-assisted continuous-flow organic synthesis, or MACOS) has proven effective for related heterocyclic compounds and could accelerate reactions involving the picolinate core. nih.govnih.gov Moreover, the incorporation of artificial intelligence and machine learning algorithms for reaction optimization is an emerging frontier. Autonomous self-optimizing systems can rapidly identify the optimal reaction conditions, accelerating the development of efficient synthetic routes for novel picolinate derivatives and enabling on-demand manufacturing. nih.govrsc.org

Exploration of Novel Catalytic Reactions

The bromine and methoxy (B1213986) substituents on the this compound ring, along with the pyridine core itself, provide multiple handles for further functionalization through novel catalytic reactions. The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, vinyl, or amino groups at the 3-position. mdpi.com

Recent advances in catalysis offer exciting possibilities. Ruthenium(II)-based catalysts, for example, have been employed in domino reactions and C-H bond functionalization of bromopyridines, which could be used to build more complex molecular architectures from the picolinate scaffold. mdpi.commdpi.com Similarly, copper-catalyzed C-N bond-forming reactions provide selective methods for introducing nitrogen-based functional groups. researchgate.net The field of photoredox catalysis also opens up new avenues for pyridyl radical reactions, enabling novel transformations under mild conditions that are not accessible through traditional thermal methods. nih.gov These advanced catalytic strategies will be instrumental in exploring the chemical space around this compound for applications in medicinal chemistry and materials science.

Advanced Applications in Materials Science

While direct applications of this compound in materials science are not yet established, its structural features suggest significant potential. Picolinate derivatives can act as ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can coordinate with metal ions, while the bromo and methoxy groups can be used to tune the electronic properties and porosity of the resulting materials.

Furthermore, the molecule could serve as a functional monomer in polymerization reactions. For instance, after conversion of the ester to a more reactive group, it could be incorporated into polymers to create materials with specific properties. The extension of flow chemistry techniques to synthesize functional polymers from pyridine-based monomers has already been demonstrated, paving the way for the creation of novel materials with tailored characteristics. nih.gov The inherent redox properties of related heterocyclic structures also suggest potential applications in electrocatalysis and energy storage materials. rsc.org

Deepening Understanding of Biological Interactions through Multi-Omics

Pyridine and picolinate derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anticoagulant properties. nih.govcncb.ac.cn Several pyridine-based compounds have shown potent activity against various cancer cell lines, such as breast and ovarian cancer. nih.govcncb.ac.cn Given this precedent, this compound and its derivatives are logical candidates for biological screening.

Future research should move beyond simple cytotoxicity assays to a deeper, systems-level understanding of their biological effects. The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—will be crucial. These approaches can help to identify the specific molecular targets, signaling pathways, and potential off-target effects of these compounds. For example, omics data could reveal if a picolinate derivative induces senescence through DNA damage and p21 activation, as has been observed for other pyridine compounds. nih.gov This detailed molecular understanding is essential for rational drug design and for identifying biomarkers to predict therapeutic response.

Development of Chemoinformatic Resources and Databases

As research into this compound and its analogs expands, the systematic collection and organization of data within chemoinformatic resources will become increasingly important. Publicly accessible databases such as PubChem, ChEMBL, and DrugBank are vital for consolidating chemical, physical, and biological activity data. ebi.ac.ukdrugbank.com Ensuring that new experimental data for this compound (e.g., spectral data, crystal structures, bioactivity measurements) are deposited in these repositories is crucial for the scientific community.

Beyond data deposition, the development of predictive computational models represents a significant opportunity. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of picolinate derivatives with their biological activities. The availability of powerful python packages and toolkits for chemoinformatics facilitates the calculation of molecular descriptors and fingerprints, which can be used to build these predictive models and to virtually screen for new derivatives with enhanced properties. nih.gov

Collaborative and Interdisciplinary Research Opportunities

The diverse potential of this compound across synthesis, catalysis, materials science, and biology necessitates a highly collaborative and interdisciplinary research approach.

Future progress will depend on synergistic partnerships:

Synthetic and Computational Chemists: Computational chemists can model reaction mechanisms and predict properties of new derivatives, guiding the efforts of synthetic chemists to create these molecules more efficiently using green and automated methods.

Materials Scientists and Chemists: Chemists can design and synthesize novel picolinate-based ligands and monomers, which materials scientists can then use to construct and characterize new functional materials like MOFs and polymers.

Biologists and Medicinal Chemists: The discovery of biologically active picolinate derivatives will require close collaboration. Medicinal chemists can design and synthesize compound libraries based on the this compound scaffold, while biologists and pharmacologists can perform high-throughput screening and detailed mechanistic studies using multi-omics approaches.

Such interdisciplinary efforts will create a feedback loop where findings in one area stimulate and inform research in others, accelerating the translation of fundamental knowledge into practical applications.

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Methyl 3-bromo-6-methoxypicolinate
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Reactant of Route 2
Methyl 3-bromo-6-methoxypicolinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.